molecular formula C7H5N3O2 B13503521 Imidazo[1,2-b]pyridazine-8-carboxylic acid CAS No. 1159977-66-8

Imidazo[1,2-b]pyridazine-8-carboxylic acid

Cat. No.: B13503521
CAS No.: 1159977-66-8
M. Wt: 163.13 g/mol
InChI Key: YKSCOKYZTWOCIF-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-8-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Biological Activity

Imidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound recognized for its significant biological activity. This compound features a fused imidazole and pyridazine ring system with a carboxylic acid functional group at the 8-position of the pyridazine ring, which enhances its solubility in aqueous solutions. Its molecular formula is C_9H_7N_3O_2, with a molecular weight of approximately 189.6 g/mol. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

This compound exhibits notable activity as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in various signaling pathways associated with diseases such as cancer and inflammatory conditions. Inhibition of AAK1 can lead to reduced cytokine production, particularly interferon-gamma, making it a promising candidate for immunomodulation therapies.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives. Modifications at various positions on the core structure have been shown to enhance biological activity, selectivity, and metabolic stability. For instance, derivatives with specific substituents at the C3 position have demonstrated improved potency against targets like TYK2 JH2, a kinase involved in immune response regulation .

Comparative Biological Activities

The following table summarizes some notable biological activities associated with this compound and its derivatives:

Compound NameNotable ActivityReference
This compoundAAK1 inhibition; anti-inflammatory
Imidazo[1,2-b]pyridazine derivativesSelective TYK2 inhibition; immunomodulation
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateAntitubercular activity

Inhibition Studies

In studies involving cellular models, this compound has shown efficacy in modulating immune responses and reducing inflammation. For example, one study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential use in treating autoimmune diseases .

Pharmacokinetics

The pharmacokinetic profiles of imidazo[1,2-b]pyridazine derivatives have also been evaluated. A study reported that certain derivatives exhibited favorable oral bioavailability and metabolic stability in animal models. For instance, one derivative demonstrated high Caco-2 permeability due to intramolecular hydrogen bonding capabilities, which may enhance its therapeutic potential when administered orally .

Properties

CAS No.

1159977-66-8

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

imidazo[1,2-b]pyridazine-8-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-9-10-4-3-8-6(5)10/h1-4H,(H,11,12)

InChI Key

YKSCOKYZTWOCIF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CC=N2)C(=O)O

Origin of Product

United States

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